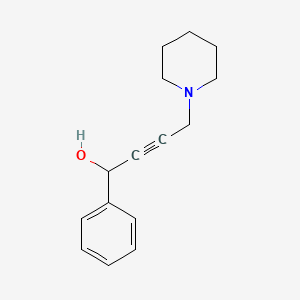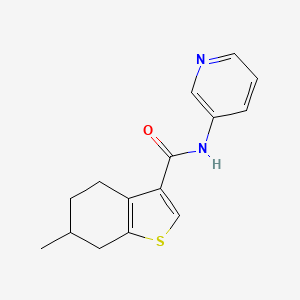
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol, commonly known as PB, is a compound that has been extensively studied for its potential use in scientific research. PB is a small molecule that has been shown to have a variety of interesting biological properties, including the ability to interact with certain receptors in the brain and nervous system. In
Mechanism of Action
The mechanism of action of PB is not fully understood, but it is believed to involve the interaction with GABA receptors in the brain. PB has been shown to bind to a specific site on these receptors, which leads to a decrease in neuronal excitability. This decrease in excitability is thought to be responsible for the anxiolytic and sedative effects of PB.
Biochemical and Physiological Effects:
PB has been shown to have a variety of biochemical and physiological effects. In animal studies, PB has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. PB has also been shown to have anxiolytic and sedative effects, which make it a potential treatment for anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of PB for lab experiments is its ability to selectively interact with GABA receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, there are also limitations to the use of PB in lab experiments. For example, PB has a short half-life in the body, which can make it difficult to use in long-term experiments. Additionally, PB can be toxic at high doses, which limits its use in certain types of experiments.
Future Directions
There are many potential future directions for research on PB. One area of interest is the development of new PB analogs with improved pharmacological properties. Another area of interest is the study of the role of GABA receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Finally, there is interest in the development of new therapeutic agents based on PB and other GABA receptor modulators.
Synthesis Methods
PB can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Both of these methods have been used successfully to synthesize PB with high yields and purity.
Scientific Research Applications
PB has been studied extensively for its potential use in scientific research. One of the most interesting applications of PB is in the study of GABA receptors in the brain. PB has been shown to interact with GABA receptors in a unique way, which has led to a better understanding of the role of these receptors in the brain. PB has also been studied for its potential use in the treatment of anxiety and other neurological disorders.
properties
IUPAC Name |
1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9,15,17H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYTFMPEMZEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(piperidin-1-yl)but-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)

![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)